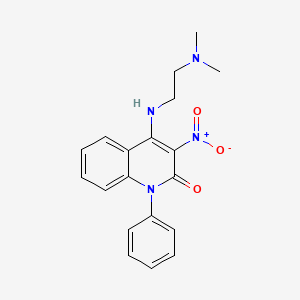

![molecular formula C15H22N2O2 B2422760 benzyl N-[1-(aminomethyl)cyclohexyl]carbamate CAS No. 865453-20-9](/img/structure/B2422760.png)

benzyl N-[1-(aminomethyl)cyclohexyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

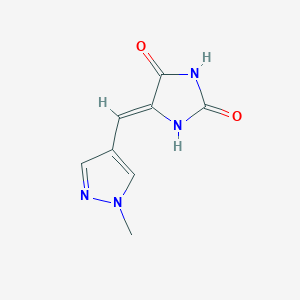

Benzyl N-[1-(aminomethyl)cyclohexyl]carbamate, also known as BAMC or NP118809, is a carbamate derivative. It contains a total of 42 bonds, including 20 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate (aliphatic), and 1 primary amine (aliphatic) .

Molecular Structure Analysis

The molecular structure of benzyl N-[1-(aminomethyl)cyclohexyl]carbamate consists of a benzyl group attached to a carbamate group, which is in turn attached to a cyclohexyl group with an aminomethyl substituent . The molecule has a total of 42 bonds, including 20 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate (aliphatic), and 1 primary amine (aliphatic) .科学的研究の応用

Synthesis and Chemical Transformations

Model Studies on Alkylation of Cyclohexylamine with Carbohydrate Epoxide : Research by McAuliffe et al. (1997) explored the treatment of 1,6:3,4-Dianhydro-2-O-benzyl-β-D-galactose with cyclohexylamine, leading to various derivatives including a cyclic carbamate. This study contributes to understanding carbamate synthesis and modifications.

Mechanochemical Synthesis of Carbamates : Lanzillotto et al. (2015) demonstrated an eco-friendly method for preparing carbamates, including N-methyl-O-benzyl carbamate, via mechanochemistry. This approach enhances reactivity and sustainability in carbamate synthesis.

Curtius Rearrangement for Carbamate Synthesis : Gomez-Sanchez and Marco-Contelles (2005) described a one-pot method for synthesizing benzyl N-(1-cyclohex-3-enyl)carbamates, further demonstrating the versatility of carbamate chemistry.

Chemical Properties and Reactions

Stereospecific Nickel-Catalyzed Cross-Coupling : Harris et al. (2013) explored the stereospecific coupling of benzylic carbamates, highlighting the control of stereochemistry in organic synthesis.

Hydrolysis of Polyurethanes and Model Monocarbamates : Matuszak et al. (1973) investigated the hydrolysis of carbamates and related compounds, providing insight into their stability and reaction mechanisms.

Applications in Synthesis of Complex Molecules

Synthesis of Nitrogen-Heterocyclic Compounds : Takigawa et al. (2004) reported a method for creating lactam derivatives from N-benzyl-N-(o-alkenylaryl)carbamate, useful in the synthesis of complex nitrogen-containing compounds.

Facile Synthesis of N-Hydroxyureas : Parrish et al. (2005) developed a method for synthesizing N-hydroxyureas from amines and benzyl carbamate, highlighting the functional versatility of carbamates in organic synthesis.

特性

IUPAC Name |

benzyl N-[1-(aminomethyl)cyclohexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c16-12-15(9-5-2-6-10-15)17-14(18)19-11-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12,16H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMHAOLNNDYFSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CN)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-3-[2-(2-fluoro-phenylamino)-thiazol-4-yl]-chromen-2-one](/img/structure/B2422681.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2422684.png)

![7-benzyl-N-(4-ethylphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2422687.png)

![4-[Ethyl(phenyl)amino]-4-oxobutanoic acid](/img/structure/B2422689.png)

![N-(2-chlorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2422691.png)

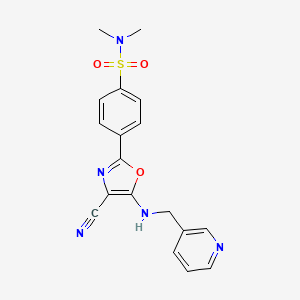

![N-(2,3-dimethylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2422693.png)

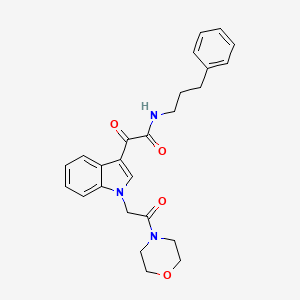

![(4-((3,4-Difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2422694.png)

![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2422695.png)